molecular formula C9H14 B3001102 1-Ethynyl-4-methylcyclohexane CAS No. 1566918-82-8

1-Ethynyl-4-methylcyclohexane

Cat. No. B3001102
CAS RN: 1566918-82-8
M. Wt: 122.211
InChI Key: DNDPFDVRLMGJIN-UHFFFAOYSA-N
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Description

1-Ethynyl-4-methylcyclohexane is a derivative of cyclohexane, a saturated hydrocarbon with a single ethynyl group attached to one of its carbon atoms, and a methyl group attached to another carbon atom in the ring. This compound is of interest in various chemical research areas, including the study of copolymerization reactions, metabolic pathways, and the synthesis of liquid crystal compounds.

Synthesis Analysis

The synthesis of compounds related to 1-ethynyl-4-methylcyclohexane involves multiple steps, including copolymerization, dehydration, and Grignard reactions. For instance, the synthesis of liquid crystal compounds involves a series of reactions starting from bromobenzene derivatives, followed by dehydration, hydrogenation, deprotection, and Wittig reactions to achieve the desired molecular structure . Similarly, the synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate involves a three-component condensation reaction .

Molecular Structure Analysis

The molecular structure of 1-ethynyl-4-methylcyclohexane and its derivatives can be complex, with the presence of multiple functional groups influencing the overall geometry and reactivity of the molecule. X-ray analysis is often used to confirm the structure of synthesized compounds, as seen in the study of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate . Computational studies, such as density functional theory (DFT) and high-level ab initio methods, are also employed to explore the potential energy surface and understand the molecular rearrangements of related compounds .

Chemical Reactions Analysis

1-Ethynyl-4-methylcyclohexane can undergo various chemical reactions, including copolymerization with ethylene, as explored using half-titanocene catalysts . The study of the metabolic fate of 1-ethynylcyclohexyl carbamate reveals that 1-ethynylcyclohexanol can be metabolized to 1-ethynylcyclohexane-1,2-diol and 1-ethynylcyclohexane-1,4-diol . Additionally, the dehydration of 2-methyl-1-cyclohexanol, a related compound, has been studied to understand the formation of various methylcyclohexene products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-ethynyl-4-methylcyclohexane derivatives are influenced by their molecular structure. For example, the copolymerization of 4-methylcyclohexene with ethylene results in copolymers with unimodal molecular weight distributions and uniform compositions, as indicated by single melting temperatures in DSC thermograms . The metabolic studies of 1-ethynylcyclohexyl carbamate provide insights into the solubility and reactivity of the metabolites in biological systems . The synthesis of liquid crystal compounds also highlights the importance of achieving specific molecular conformations for desired physical properties, such as purity and yield .

Scientific Research Applications

Hydrogen Storage and Transport

1-Ethynyl-4-methylcyclohexane is significant in research related to hydrogen storage and transport. Meng et al. (2021) discuss how Methylcyclohexane (MCH), a closely related compound, is an excellent hydrogen energy carrier due to its high theoretical hydrogen storage content and stable physicochemical performance. This research is crucial for developing efficient hydrogen storage systems, potentially applicable to 1-Ethynyl-4-methylcyclohexane (Meng et al., 2021).

Combustion and Pyrolysis Studies

In studies related to fuel surrogates, Wang et al. (2014) explored the combustion chemistry of Methylcyclohexane, a compound structurally similar to 1-Ethynyl-4-methylcyclohexane. Their research helps in understanding the kinetic models of larger cycloalkanes and practical fuels, offering insights that could be relevant to the combustion properties of 1-Ethynyl-4-methylcyclohexane (Wang et al., 2014).

Catalytic Dehydrogenation

Research by Klvana et al. (1991) and others has shown the potential of using MCH in catalytic dehydrogenation processes, which is a method for hydrogen storage in the form of liquid organic hydrides. These findings may extend to 1-Ethynyl-4-methylcyclohexane, highlighting its potential use in the development of catalysts and dehydrogenation processes for industrial applications (Klvana et al., 1991).

Organic Chemistry and Synthesis

In organic chemistry, 1-Ethynyl-4-methylcyclohexane may be involved in reactions like dehydration and dehydrohalogenation. For example, Friesen and Schretzman (2011) discuss the dehydration of 2-methyl-1-cyclohexanol, a reaction that could offer parallels to reactions involving 1-Ethynyl-4-methylcyclohexane (Friesen & Schretzman, 2011). Also, Dawson et al. (1971) describe the synthesis of related compounds, which can be useful for understanding the chemical behavior of 1-Ethynyl-4-methylcyclohexane (Dawson et al., 1971).

Kinetic Modeling and Reaction Mechanisms

Usman et al. (2012) studied the reaction kinetics of the dehydrogenation of Methylcyclohexane, which might be applicable to understand the reaction mechanisms of 1-Ethynyl-4-methylcyclohexane. Such studies are crucial in developing efficient chemical processes and catalysts (Usman, Cresswell, & Garforth, 2012).

Safety and Hazards

The safety information available indicates that 1-Ethynyl-4-methylcyclohexane is a highly flammable liquid and vapor . It has a GHS02 pictogram and the signal word “Danger” associated with it . Hazard statements include H225, indicating that it is highly flammable . Precautionary statements include P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, and P501 .

properties

IUPAC Name

1-ethynyl-4-methylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-3-9-6-4-8(2)5-7-9/h1,8-9H,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDPFDVRLMGJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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